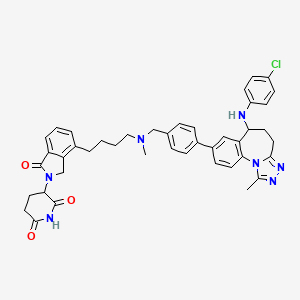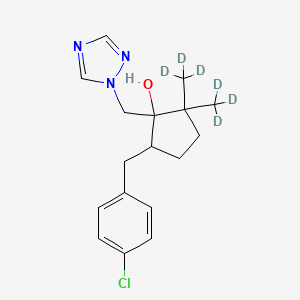
Tubulin inhibitor 37
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubulin inhibitor 37 is a compound that targets the protein tubulin, which is a key component of the microtubule structure within cells. Tubulin inhibitors are widely studied for their potential in cancer therapy due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tubulin inhibitor 37 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary depending on the desired structural features of the inhibitor. Commonly used methods include:
Formation of key intermediates: This step often involves the use of reagents such as aldehydes, ketones, and amines under controlled conditions to form the desired intermediates.
Coupling reactions: The final step usually involves coupling the intermediates using reagents like palladium catalysts under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in larger quantities. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Tubulin inhibitor 37 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and other reagents under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Tubulin inhibitor 37 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study microtubule dynamics and the effects of tubulin inhibition on cellular processes.
Biology: Employed in research to understand the role of microtubules in cell division, intracellular transport, and other cellular functions.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Wirkmechanismus
Tubulin inhibitor 37 exerts its effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the metaphase stage and ultimately induces apoptosis. The molecular targets and pathways involved include the inhibition of microtubule assembly and the activation of apoptotic signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Colchicine: A well-known tubulin inhibitor that binds to the same site as tubulin inhibitor 37 and disrupts microtubule dynamics.
Paclitaxel: A tubulin inhibitor that stabilizes microtubules rather than inhibiting their polymerization, leading to cell cycle arrest.
Vinblastine: Another tubulin inhibitor that binds to a different site on tubulin and promotes microtubule depolymerization.
Uniqueness of this compound
This compound is unique in its specific binding affinity and selectivity for the colchicine-sensitive site on tubulin. This specificity allows for targeted disruption of microtubule dynamics with potentially fewer side effects compared to other tubulin inhibitors .
Eigenschaften
Molekularformel |
C16H10Cl2N6O |
|---|---|
Molekulargewicht |
373.2 g/mol |
IUPAC-Name |
5-[5-(2,6-dichloropyridin-4-yl)tetrazol-1-yl]-1-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C16H10Cl2N6O/c1-23-7-10(8-25)12-6-11(2-3-13(12)23)24-16(20-21-22-24)9-4-14(17)19-15(18)5-9/h2-8H,1H3 |
InChI-Schlüssel |
BGPIKAQIAQQJNS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C1C=CC(=C2)N3C(=NN=N3)C4=CC(=NC(=C4)Cl)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


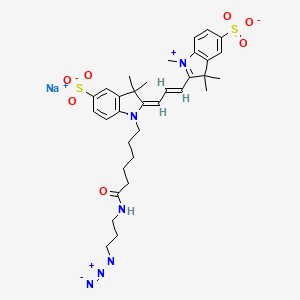
![N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12392412.png)

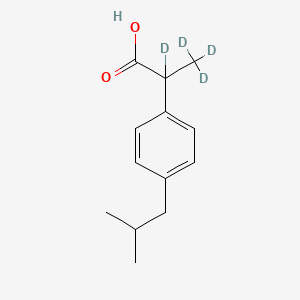
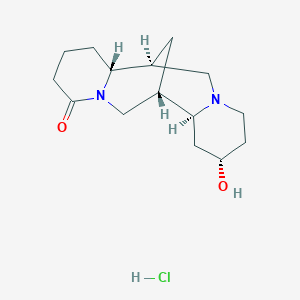
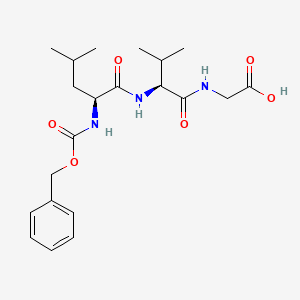


![2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12392460.png)
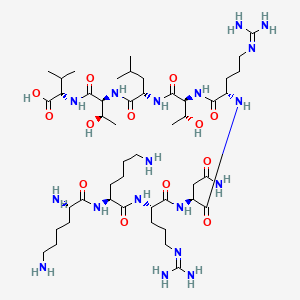
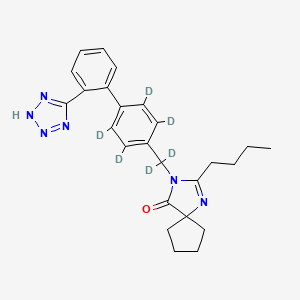
pyrimidine-2,4-dione](/img/structure/B12392482.png)
